molecular formula C20H25N3S B14671401 10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine CAS No. 42351-26-8

10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine

Cat. No.: B14671401
CAS No.: 42351-26-8
M. Wt: 339.5 g/mol
InChI Key: QNLIPXQRBVGZRI-UHFFFAOYSA-N
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Description

10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine is a compound belonging to the phenothiazine class, which is known for its diverse pharmacological activities. Phenothiazines are widely used in medicinal chemistry due to their antipsychotic, antiemetic, and neuroleptic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine typically involves the reaction of phenothiazine with 1-(2-methyl-3-chloropropyl)piperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, leading to the inhibition of dopamine-mediated neurotransmission. This action is responsible for its antipsychotic effects. Additionally, it may interact with serotonin and histamine receptors, contributing to its antiemetic and sedative properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. This uniqueness can lead to variations in its efficacy, side effect profile, and receptor binding affinity .

Properties

IUPAC Name

10-(2-methyl-3-piperazin-1-ylpropyl)phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3S/c1-16(14-22-12-10-21-11-13-22)15-23-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)23/h2-9,16,21H,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLIPXQRBVGZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCNCC1)CN2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50786761
Record name 10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50786761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42351-26-8
Record name 10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50786761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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